2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Description

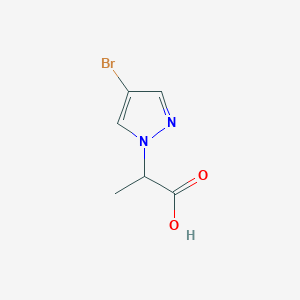

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDBHMKKZWMMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586330 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51292-42-3 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of the , a valuable heterocyclic building block for pharmaceutical research and drug development. Pyrazole-containing scaffolds are prominent in a multitude of approved therapeutic agents, underscoring their importance as "privileged structures" in medicinal chemistry.[1][2] This document details a reliable and efficient two-step synthetic pathway, commencing with the N-alkylation of 4-bromopyrazole followed by saponification of the resulting ester intermediate. The guide is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. Causality behind experimental choices, self-validating safety protocols, and detailed characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

The target molecule, this compound, is a bifunctional building block of significant interest. It incorporates:

-

A pyrazole core , providing a stable aromatic system for further functionalization.

-

A bromo substituent at the C4 position, which serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[5]

-

A propanoic acid side chain , which can be used for amide bond formation, esterification, or to modulate the compound's physicochemical properties, such as solubility and pharmacokinetic profile.

The strategic combination of these features makes this compound a highly valuable intermediate for constructing complex molecular architectures in the pursuit of novel therapeutic agents.[6]

Overall Synthetic Strategy

The is efficiently achieved via a robust two-step sequence. This strategy is predicated on fundamental, high-yielding organic transformations, ensuring reliability and scalability.

-

N-Alkylation: The synthesis commences with the regioselective N-alkylation of 4-bromopyrazole with ethyl 2-bromopropionate. The pyrazole anion, generated in situ using a mild base, acts as a nucleophile, displacing the bromide from the propionate ester.

-

Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, is subsequently hydrolyzed under basic conditions to yield the desired carboxylic acid product.

This approach is favored due to the commercial availability and stability of the starting materials and the generally clean, high-yielding nature of both the alkylation and hydrolysis steps.

Starting Materials: Synthesis and Safety

Synthesis of 4-Bromopyrazole

While 4-bromopyrazole is commercially available, it can also be readily synthesized in the laboratory from 1H-pyrazole.[7] The most common and effective method is the direct electrophilic bromination using N-bromosuccinimide (NBS).

Protocol: Synthesis of 4-Bromopyrazole [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 1H-pyrazole (1.0 eq) in water.

-

Reagent Addition: At room temperature, add N-bromosuccinimide (1.0 eq) to the suspension in a single portion. The mixture will typically turn milky white.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of water).

-

Washing: Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole, typically as a white to off-white solid.

Reagent Safety: Ethyl 2-bromopropionate

Ethyl 2-bromopropionate is a key reagent in this synthesis and requires careful handling due to its hazardous properties.[9]

-

Hazards: It is a flammable liquid and vapor.[10] It is corrosive and causes severe skin burns and eye damage.[11][12] It is also a lachrymator (causes tearing).[10]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

-

Use spark-proof tools and explosion-proof equipment.[12]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Detailed Experimental Protocol

This section outlines the detailed, step-by-step procedure for the .

Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

This procedure is based on standard N-alkylation conditions for pyrazoles.[14]

Materials and Reagents:

-

4-Bromopyrazole

-

Ethyl 2-bromopropionate

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Dry Acetone or N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add dry acetone or DMF to the flask to create a stirrable suspension.

-

Reagent Addition: Add ethyl 2-bromopropionate (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentration: Rinse the filter cake with a small amount of acetone/DMF and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude ester can often be used directly in the next step. If required, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This step involves the base-mediated hydrolysis (saponification) of the ester intermediate.

Materials and Reagents:

-

Crude Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (HCl), 1-3 M solution

Procedure:

-

Reaction Setup: Dissolve the crude ester from Step 1 (1.0 eq) in a mixture of ethanol (or THF) and water in a round-bottom flask.

-

Base Addition: Add a solution of NaOH or LiOH (2.0 - 3.0 eq) in water to the ester solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Solvent Removal: Once hydrolysis is complete, remove the organic solvent (EtOH or THF) under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of aqueous HCl. A precipitate should form.

-

Product Isolation: If a solid precipitates, collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

-

Extraction (if no precipitate): If the product oils out or remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acid.

Purification and Characterization

Purification

The final product, this compound, can be purified by recrystallization . Suitable solvent systems include ethyl acetate/hexanes, water, or ethanol/water mixtures. The choice of solvent will depend on the purity and physical state of the crude product.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on the structure and known chemical shifts for similar compounds, the expected signals are:

-

A doublet for the methyl (-CH₃) protons.

-

A quartet for the methine (-CH) proton, coupled to the methyl protons.

-

Two singlets for the two non-equivalent pyrazole ring protons (at C3 and C5).

-

A broad singlet for the carboxylic acid (-COOH) proton.[15]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.[16] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Role | Stoichiometry |

| Step 1: N-Alkylation | ||||

| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | Starting Material | 1.0 eq |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | Alkylating Agent | 1.1 - 1.2 eq |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 1.5 - 2.0 eq |

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | C₈H₁₁BrN₂O₂ | 247.09 | Intermediate | - |

| Step 2: Saponification | ||||

| Intermediate Ester | C₈H₁₁BrN₂O₂ | 247.09 | Starting Material | 1.0 eq |

| Sodium Hydroxide | NaOH | 40.00 | Base | 2.0 - 3.0 eq |

| This compound | C₆H₇BrN₂O₂ | 219.04 | Final Product | Theoretical Yield |

Process Visualization

Conclusion

This guide delineates a clear, reliable, and well-documented synthetic route to this compound. By leveraging a classical N-alkylation followed by ester hydrolysis, this valuable building block can be produced efficiently. The protocols provided, grounded in established chemical principles and supported by safety and characterization data, offer researchers a solid foundation for the synthesis and subsequent utilization of this compound in advanced drug discovery programs. The inherent versatility of the pyrazole core and the bromo-substituent ensures its continued relevance in the development of next-generation therapeutics.

References

- Merck Millipore. Ethyl 2-bromopropionate MSDS - 820219.

-

Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Online] Available at: [Link]

- Fisher Scientific. DL-Ethyl 2-bromopropionate Safety Data Sheet.

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Online] Available at: [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Online] Available at: [Link]

- Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (2024). [Online] Available at: [Link]

-

Al-Ostath, A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(10), 4088. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

PubChem. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. [Online] Available at: [Link]

-

International Journal of Advanced Pharmaceutical Sciences. (2019). Synthesis, Characterization and Biological Evaluation of Some Novel Indole Derivatives. IAJPS, 6(5), 9565-9573. [Online] Available at: [Link]

-

Butler, A. R., & Collier, S. (1983). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, 1653-1656. [Online] Available at: [Link]

-

ResearchGate. Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K 2 CO 3 and dry... [Online] Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Catalog. [Online] Available at: [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Online] Available at: [Link]

-

ResearchGate. Ethyl bromopropionate alkylation with tetrahydroindole. [Online] Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6296. [Online] Available at: [Link]

-

Doc Brown's Chemistry. 1H proton NMR spectrum of propanoic acid. [Online] Available at: [Link]

-

International Journal of Multidisciplinary Research and Development. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Int. J. Multidiscip. Res. Dev., 6(5), 118-121. [Online] Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Online] Available at: [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

- Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals. [Online] Available at: [Link]

-

PubChem. 3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoic acid. [Online] Available at: [Link]

-

SpectraBase. 1H NMR of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[8][13]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide. [Online] Available at: [Link]

-

PubChem. Ethyl 2-bromopropionate. [Online] Available at: [Link]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.mx [scielo.org.mx]

- 6. nbinno.com [nbinno.com]

- 7. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 9. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead candidate like 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is paramount. This guide provides an in-depth exploration of the key physicochemical attributes of this compound, detailing not just the properties themselves, but also the robust experimental and computational methodologies employed in their determination. The narrative emphasizes the causal relationships between these properties and their implications for drug development, offering field-proven insights for strategic decision-making.

Molecular Identity and Structural Attributes

This compound is a substituted pyrazole derivative. The presence of the pyrazole ring, a bromine atom, and a propanoic acid moiety bestows upon it a unique combination of structural features that dictate its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | ChemWhat[4] |

| Molecular Weight | 219.04 g/mol | ChemWhat[4] |

| CAS Number | 51292-42-3 | ChemWhat[4] |

Lipophilicity: A Balancing Act for Biological Success

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[2] It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with target receptors. The most common descriptor for lipophilicity is the partition coefficient (logP), which quantifies the equilibrium distribution of a compound between an organic and an aqueous phase.

Predicted Lipophilicity

For a structurally related compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, the predicted XLogP3 value is 1.8. The addition of two methyl groups would be expected to increase lipophilicity, suggesting that the logP of the title compound is likely to be slightly lower.

Experimental Determination of logP: The Shake-Flask Method

The gold-standard for experimental logP determination is the shake-flask method. This protocol provides a direct measure of the partition coefficient and serves as a self-validating system when performed with appropriate controls.

Protocol: Shake-Flask logP Determination

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Dissolution: Accurately weigh and dissolve a sample of this compound in the n-octanol phase.

-

Partitioning: Combine the n-octanol solution with the aqueous phase in a sealed vessel. Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for Shake-Flask logP Determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be achieved in solution. For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic exposure. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.

Factors Influencing Solubility

The solubility of this compound is influenced by its crystalline structure (lattice energy) and its interactions with water molecules (hydration energy). The presence of the polar carboxylic acid group suggests it will exhibit some degree of aqueous solubility, which will be pH-dependent.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the benchmark for determining thermodynamic equilibrium solubility.

Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4).

-

Equilibration: Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Filtration: Filter the suspensions to remove any undissolved solid. A low-binding filter material is crucial to prevent loss of the compound.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH.

Caption: Thermodynamic Solubility Determination Workflow.

Ionization Constant (pKa): The pH-Dependent Behavior

The ionization constant, or pKa, is a measure of the strength of an acid. For a compound like this compound, which contains a carboxylic acid group, the pKa value indicates the pH at which the ionized (deprotonated) and non-ionized (protonated) forms are present in equal concentrations. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Predicted pKa

The presence of the electron-withdrawing pyrazole ring is expected to influence the acidity of the propanoic acid moiety, likely resulting in a pKa value typical for a carboxylic acid, in the range of 3-5.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more precise determination, the first derivative of the titration curve can be plotted to identify the equivalence point.

Caption: Key Steps in Potentiometric pKa Determination.

Implications for Drug Development and Future Directions

A comprehensive understanding of the physicochemical properties of this compound is indispensable for its progression as a potential drug candidate. The interplay between its lipophilicity, solubility, and pKa will dictate its formulation strategy, potential routes of administration, and its likely pharmacokinetic profile.

Should the intrinsic solubility be low, formulation strategies such as salt formation (by deprotonating the carboxylic acid) or the use of solubility-enhancing excipients may be necessary. The logP value will guide predictions of its ability to cross the blood-brain barrier and its potential for off-target binding.

Further characterization of this molecule would involve assessing its solid-state properties (e.g., polymorphism, hygroscopicity) and its chemical stability under various stress conditions (e.g., pH, temperature, light). These data points, in conjunction with the foundational physicochemical properties outlined in this guide, will provide a holistic view of the compound's developability and de-risk its journey through the drug development pipeline.

References

-

ChemWhat. 2-(4-BROMO-PYRAZOL-1-YL)-PROPIONIC ACID CAS#: 51292-42-3. Available from: [Link]

-

PubChem. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

-

LookChem. What are the physicochemical properties of drug? (2023). Available from: [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015). Available from: [Link]

- Prema, V., Sivaramakrishnan, M., & Rabiya, M. (2018). A Concise Review on role of QSAR in Drug Design. Asian Journal of Research in Chemistry, 11(4), 839-843.

-

Jetir. A REVIEW ARTICLE ROLE OF QSAR: SIGNIFICANCE AND USES IN MOLECULAR DESIGN. Available from: [Link]

Sources

- 1. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. chemwhat.com [chemwhat.com]

- 5. ajrconline.org [ajrconline.org]

- 6. jetir.org [jetir.org]

A Comprehensive Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 51292-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and this particular derivative offers a unique combination of reactive sites for further molecular elaboration.[1][2][3] This document details the physicochemical properties, plausible synthetic routes with mechanistic insights, analytical characterization techniques, and prospective applications of this compound. The protocols and discussions are tailored for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[3] A multitude of drugs across various therapeutic areas, including anti-inflammatory agents (e.g., celecoxib), anti-cancer drugs (e.g., ruxolitinib), and treatments for erectile dysfunction (e.g., sildenafil), incorporate the pyrazole core, highlighting its therapeutic versatility.[1][3]

This compound is a functionalized pyrazole derivative that serves as a valuable intermediate for organic synthesis. The presence of a bromine atom at the C4 position of the pyrazole ring offers a handle for cross-coupling reactions, while the propanoic acid side chain at the N1 position provides a site for amide bond formation or other modifications. These features make it an attractive starting material for the construction of more complex molecules with potential biological activity.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 51292-42-3 | [4] |

| Molecular Formula | C6H7BrN2O2 | [4] |

| Molecular Weight | 219.04 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | - |

| XLogP3 | 1.29 | [4] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 2 | - |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Alkylation via Michael Addition

The first step involves the N-alkylation of 4-bromopyrazole with an ethyl 2-bromopropanoate. This reaction is a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the propanoate.

Reaction Mechanism:

Caption: Mechanistic pathway of the N-alkylation step.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. Then, add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.

Rationale for Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H, facilitating the nucleophilic attack.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.

Step 2: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, followed by acidic workup, is often preferred for its generally higher yields and cleaner reactions.[6]

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve the ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.

Rationale for Choices:

-

Base: Lithium hydroxide is a strong base that effectively saponifies the ester.

-

Solvent System: The THF/water mixture ensures the solubility of both the ester and the hydroxide salt.

-

Acidification: Protonation of the carboxylate salt is necessary to isolate the final carboxylic acid product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methine proton of the propanoic acid chain, the methyl group, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR will show resonances for each unique carbon atom in the molecule, providing further structural confirmation.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-N and C-Br stretches.[5][7]

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of potential drug candidates.

Lead Optimization and Analogue Synthesis

The dual functionality of this molecule allows for systematic structural modifications to explore structure-activity relationships (SAR).

-

Amide Library Synthesis: The carboxylic acid moiety can be readily coupled with a diverse range of amines to generate a library of amides. This is a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and target engagement.

-

Cross-Coupling Reactions: The bromo-substituent on the pyrazole ring is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[8] This enables the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, significantly expanding the chemical space accessible from this intermediate.

Workflow for Analogue Synthesis:

Sources

- 1. 1006320-26-8|2-(4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propanoic acid [webbook.nist.gov]

- 8. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is perpetually shaped by the exploration of novel molecular scaffolds that offer unique pharmacophoric features and opportunities for therapeutic intervention. Among these, nitrogen-containing heterocycles, and pyrazoles in particular, have emerged as a cornerstone of medicinal chemistry.[1][2] Their versatile biological activities, spanning anti-inflammatory, analgesic, and anticancer properties, underscore their significance.[1] This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. As a Senior Application Scientist, my objective is to present not just the structure, but the scientific context, a robust synthetic strategy, and a thorough characterization profile to empower researchers in their pursuit of new therapeutic agents.

Molecular Overview and Significance

This compound (CAS Number: 51292-42-3) is a halogenated pyrazole derivative featuring a propanoic acid moiety attached to one of the pyrazole's nitrogen atoms. The strategic incorporation of a bromine atom at the C4 position of the pyrazole ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, while also influencing the molecule's electronic properties and potential biological interactions. The propanoic acid side chain introduces a chiral center and a carboxylic acid functional group, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can serve as a key interaction point with biological targets or a site for prodrug strategies.[3]

The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for other aromatic rings, thereby modulating properties like lipophilicity and solubility.[4] The combination of the 4-bromopyrazole core with the 2-propanoic acid side chain makes this molecule a valuable building block for the synthesis of more complex pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 51292-42-3 | [5] |

| Molecular Formula | C₆H₇BrN₂O₂ | [5] |

| Molecular Weight | 219.04 g/mol | [5] |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | N/A |

| pKa (predicted) | ~4.5 (for the carboxylic acid) | N/A |

Synthesis and Workflow

Synthetic Pathway Overview

The proposed synthesis commences with the N-alkylation of 4-bromo-1H-pyrazole with ethyl 2-bromopropanoate, followed by the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

Sources

- 1. PubChemLite - 2-(4-chloro-1h-pyrazol-1-yl)propanoic acid (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | C7H10N2O2 | CID 93993922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Abstract

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and a pivotal parameter in drug discovery and development. Poor solubility can impede absorption, lead to unreliable in vitro assay results, and create significant formulation challenges. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the aqueous solubility of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS No. 51292-42-3). Due to the absence of extensive public data for this specific molecule, this paper focuses on foundational principles and robust methodologies applicable to this and similar novel chemical entities. We will explore in silico prediction techniques, detail gold-standard experimental protocols for both thermodynamic and kinetic solubility, and discuss the critical influence of pH on this ionizable molecule. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization of new chemical entities.

Introduction: The Central Role of Solubility

This compound is a heterocyclic compound featuring a brominated pyrazole ring and a propanoic acid moiety. This combination of a halogenated aromatic system and an acidic functional group suggests its potential utility as a scaffold or intermediate in medicinal chemistry. The propanoic acid group makes the molecule ionizable, indicating that its aqueous solubility will be highly dependent on pH.

Understanding the solubility of this compound is paramount for several reasons:

-

Biological Activity: In drug discovery, a compound must be in solution to interact with its biological target. Low solubility can lead to underestimated potency in biological assays.[1][2][3]

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption. Poor aqueous solubility is a primary reason for low oral bioavailability.[4][5][6]

-

Formulation: Developing a viable drug product, whether for oral, intravenous, or other routes of administration, requires a deep understanding of the active pharmaceutical ingredient's (API) solubility characteristics to select appropriate excipients and delivery systems.[7]

This guide will equip the researcher with the predictive tools and experimental workflows necessary to thoroughly characterize the solubility profile of this compound.

In Silico Profiling and Solubility Prediction

Before embarking on laboratory experiments, computational tools can provide valuable estimates of a compound's physicochemical properties, guiding experimental design. Numerous methods exist, from simple empirical equations to complex machine-learning models.[8][9][10][11]

Key Physicochemical Descriptors

For this compound (Formula: C₆H₇BrN₂O₂; Molecular Weight: 219.04 g/mol ), several key predicted parameters are crucial for estimating its solubility:

| Parameter | Predicted Value | Implication for Solubility |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Indicates moderate lipophilicity. Higher logP values generally correlate with lower aqueous solubility. |

| pKa (Acid Dissociation Constant) | ~4.5 - 5.0 | The propanoic acid group is weakly acidic. At pH values above the pKa, the molecule will be predominantly ionized (deprotonated), leading to significantly increased aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | A measure of the molecule's polar surface area, which influences hydrogen bonding capacity and, consequently, solubility. |

Note: These values are estimations derived from standard computational algorithms and should be experimentally verified.

The Henderson-Hasselbalch Equation: Quantifying the pH Effect

The solubility of an ionizable compound like this compound is profoundly influenced by pH.[12][13][14][15] The Henderson-Hasselbalch equation is essential for predicting the pH-dependent solubility of this weak acid.[16][17][18][19][20]

The total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For a weak acid, this relationship is:

Stotal = S₀ * (1 + 10(pH - pKa))

This equation demonstrates that as the pH increases above the pKa, the total solubility increases exponentially due to the formation of the more soluble carboxylate anion.[12][14][21] For example, at a pH of 7.4 (physiological pH), which is significantly above the predicted pKa of ~4.8, the compound is expected to be predominantly in its ionized, more soluble form.

Experimental Determination of Solubility

While predictions are useful, experimental measurement is the definitive standard. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[1][2][7]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present. The "shake-flask" method is the most reliable technique for its determination.[22][23][24][25]

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. It is crucial that undissolved solid remains visible.[22]

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[1][7][23]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15-20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.[2]

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile/water) to fall within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is faster and more amenable to high-throughput screening (HTS) in early drug discovery.[1][3][7][26] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[22]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a clear microtiter plate (e.g., 96- or 384-well), add a small volume of the DMSO stock (e.g., 1-2 µL) to a much larger volume of the desired aqueous buffer (e.g., 100-200 µL).[26][27] This rapid solvent shift induces precipitation if the compound's solubility limit is exceeded.

-

Incubation: Mix the plate briefly and incubate at room temperature for a set period, typically 1 to 2 hours.[26]

-

Detection: Measure the amount of precipitate formed by detecting light scattering using a laser nephelometer.[27] The instrument reports the amount of scattered light in arbitrary units.

-

Data Analysis: The concentration at which significant light scattering begins is identified as the kinetic solubility. This is often determined by plotting the nephelometry signal against the compound concentration and identifying the inflection point.

Caption: Workflow for Kinetic Solubility by Nephelometry.

Data Interpretation and Application

The solubility data for this compound must be interpreted within the context of its intended application.

| Solubility Type | Typical Use Case | Interpretation for this compound |

| Thermodynamic | Lead optimization, pre-formulation, regulatory filings. | Represents the true solubility limit. Essential for developing oral formulations and understanding potential dissolution rate limitations. |

| Kinetic | Early discovery, hit-to-lead, library screening. | Provides a rapid assessment of solubility liabilities. A low kinetic solubility (<10 µM) might flag the compound for early de-selection or structure-modification efforts. |

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4][6] To classify this compound, its solubility would be compared against its highest potential dose. A drug is considered "highly soluble" if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.0 to 6.8.[6] Given the acidic nature of this compound, its solubility will be lowest at the acidic end of this range (pH 1.0-4.5) and highest at pH 6.8. Determining its solubility across this pH range is crucial for BCS classification.

Caption: Factors Influencing Solubility and Bioavailability.

Conclusion

References

-

Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

-

Hosseinzadeh, R., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. [Link]

-

Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. [Link]

-

Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Medicinal Chemistry. [Link]

-

ScienceDirect. (n.d.). Biopharmaceutics Classification System. [Link]

-

Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]

-

Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

PubMed. (1990). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

-

arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]

-

PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

-

Semantic Scholar. (n.d.). Aqueous solubility prediction of organic compounds. [Link]

-

ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

-

AccessPhysiotherapy. (n.d.). Pharmacokinetics. [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation. [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids? [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 12. brainly.com [brainly.com]

- 13. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 20. microbenotes.com [microbenotes.com]

- 21. researchgate.net [researchgate.net]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 24. researchgate.net [researchgate.net]

- 25. ingentaconnect.com [ingentaconnect.com]

- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 27. bmglabtech.com [bmglabtech.com]

A Theoretical Deep Dive into 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Computational Guide for Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive theoretical exploration of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The introduction of a bromo substituent and a propanoic acid side chain can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Understanding these influences at a molecular level is crucial for rational drug design and development.

Theoretical and computational studies are indispensable tools for elucidating the structure-activity relationships (SAR) of pyrazole derivatives, guiding the design of novel compounds with enhanced efficacy and selectivity.[3][4] This guide will delve into the core computational methodologies used to characterize this compound, presenting a synthesis of expected quantitative data and detailed protocols to empower researchers in this field.

Core Theoretical Methodologies: A Synergistic Approach

The in-silico analysis of this compound leverages a multi-faceted computational approach. The foundation of this analysis lies in Density Functional Theory (DFT) , a quantum mechanical method that provides profound insights into the electronic structure and properties of molecules.[4][5] This is complemented by Molecular Docking simulations to predict the binding affinity and interaction patterns of the molecule with biological targets.

Workflow of Theoretical Analysis

The following diagram illustrates the typical workflow for the theoretical investigation of a novel compound like this compound.

Caption: Workflow for the theoretical analysis of this compound.

I. Molecular Geometry and Structural Parameters

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.38 | |

| C4-Br | 1.88 | |

| N1-C6 | 1.45 | |

| C6-C7 | 1.53 | |

| C7=O1 | 1.22 | |

| C7-O2 | 1.35 | |

| Bond Angles (º) | N2-N1-C5 | 111.5 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 110.0 | |

| C3-C4-C5 | 104.5 | |

| C4-C5-N1 | 109.0 | |

| C3-C4-Br | 125.0 | |

| C5-N1-C6 | 128.0 | |

| Dihedral Angle (º) | C5-N1-C6-C7 | 175.0 |

Note: These are representative values based on similar structures and should be confirmed by specific calculations for the target molecule.

The planarity of the pyrazole ring is a critical feature, influencing π-π stacking interactions in biological systems. The dihedral angle between the pyrazole ring and the propanoic acid side chain determines the overall molecular conformation and accessibility for receptor binding.

II. Vibrational Spectroscopy: The FT-IR Fingerprint

Vibrational analysis, performed through frequency calculations at the same level of theory as the geometry optimization, serves two key purposes. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Second, it allows for the prediction of the infrared (IR) spectrum, providing a theoretical fingerprint of the molecule that can be compared with experimental data.

Protocol for Theoretical FT-IR Spectrum Generation

-

Optimized Geometry: Start with the fully optimized molecular geometry of this compound.

-

Frequency Calculation: Perform a frequency calculation using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Scaling Factors: Apply a standard scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.

-

Visualization: Visualize the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, and torsions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| O-H stretch (Carboxylic acid) | 3450 |

| C-H stretch (Aromatic) | 3100 |

| C-H stretch (Aliphatic) | 2950 |

| C=O stretch (Carboxylic acid) | 1720 |

| C=N stretch (Pyrazole ring) | 1550 |

| C-Br stretch | 650 |

III. Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential as a drug candidate. DFT calculations provide access to several key descriptors of electronic structure.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

Caption: Schematic representation of HOMO and LUMO energy levels.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO is likely to be distributed over the carboxylic acid group and the pyrazole ring. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid, which are prone to electrophilic attack.

-

Blue regions (positive potential): Represent electron-deficient areas, like the hydrogen atom of the carboxylic acid, which are susceptible to nucleophilic attack.

-

Green regions (neutral potential): Correspond to areas of intermediate potential.

The MEP map for this compound would highlight the electronegative oxygen atoms as primary sites for hydrogen bonding and interaction with positively charged residues in a protein's active site.

IV. Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7] This is crucial for understanding the potential mechanism of action and for guiding the design of more potent inhibitors.

Protocol for Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or through blind docking.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's active site.

-

The program will generate a series of possible binding poses, each with a corresponding docking score.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

-

The docking score provides an estimate of the binding affinity (e.g., in kcal/mol).

-

Table 3: Hypothetical Docking Results with a Target Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu132 |

| Types of Interactions | Hydrogen bond with the carboxylic acid group and Lys72. Halogen bond between the bromine atom and the backbone carbonyl of Leu132. Hydrophobic interactions with the pyrazole ring. |

The predicted binding mode can provide a structural basis for the molecule's biological activity and can be used to design modifications that enhance binding affinity and selectivity.

Conclusion

The theoretical studies of this compound, through a combination of DFT and molecular docking, offer a powerful framework for understanding its structural, electronic, and biological properties. This in-silico approach provides a wealth of information that can accelerate the drug discovery process by enabling a more rational and targeted approach to lead optimization. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

- Benchchem. Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.

-

Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Journal Name], , pages.

- ResearchGate. Synthesis, computational and biological study of pyrazole derivatives.

- PMC - PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.

- OUCI. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.

- Amerigo Scientific. 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid.

- NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

- PubMed. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl).

- Mapana Journal of Sciences. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications.

- ResearchGate. DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives.

Sources

- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis and Ascendancy of Pyrazole Carboxylic Acids: A Technical Guide for the Modern Scientist

An in-depth exploration of the discovery, historical synthetic evolution, and contemporary significance of pyrazole carboxylic acids in drug discovery and beyond.

Introduction: The Pyrazole Core and the Carboxylic Acid Imperative

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have rendered it a "privileged scaffold" in the design of bioactive molecules. The introduction of a carboxylic acid functionality onto this unassuming ring, however, elevates its status from a mere structural motif to a powerful pharmacophore and a versatile synthetic handle. This guide delves into the rich history of pyrazole carboxylic acids, from their serendipitous discovery in the late 19th century to their current prominence in blockbuster pharmaceuticals and advanced agrochemicals. We will traverse the evolution of their synthesis, dissect the rationale behind key experimental choices, and provide a practical framework for their application in contemporary research and development.

A Serendipitous Beginning: The 19th-Century Unveiling of a Versatile Scaffold

The story of pyrazole carboxylic acids is intrinsically linked to the pioneering work on the pyrazole ring itself. While Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine, the parent pyrazole was ironically synthesized later.[1][2][3] It was Eduard Buchner in 1889 who first reported the synthesis of pyrazole by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, a clear indication that pyrazole carboxylic acids were among the earliest derivatives of this heterocyclic system to be created.[4]

This early work was soon followed by the development of another foundational method for pyrazole synthesis by Hans von Pechmann in 1898.[5][6] The Pechmann synthesis, involving the reaction of diazomethane with acetylenic compounds, was also shown to be adaptable for the preparation of pyrazolecarboxylic acid derivatives through the use of diazoacetic esters.[5] These seminal discoveries, born out of the burgeoning field of organic chemistry in Germany, laid the essential groundwork for all subsequent explorations of this versatile chemical class.

The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The foundational Knorr and Pechmann syntheses, while historically significant, often presented challenges in terms of regioselectivity and substrate scope. The ensuing century witnessed a continuous refinement and expansion of the synthetic chemist's toolkit for accessing pyrazole carboxylic acids with greater precision and efficiency.

Classical Approaches and Their Mechanistic Underpinnings

The Knorr synthesis remains a workhorse for the preparation of pyrazoles and their derivatives. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a robust method for forming the pyrazole ring.[1][2] The regioselectivity of the reaction is a critical consideration, particularly with unsymmetrical dicarbonyls and substituted hydrazines.

The Pechmann synthesis, utilizing a [3+2] cycloaddition of a diazo compound and an alkyne, offers an alternative route.[5] The use of diazoacetic esters in this reaction directly furnishes pyrazole carboxylic acid esters.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced a plethora of new methods for the construction of pyrazole carboxylic acids, often with improved yields, regiocontrol, and functional group tolerance. These include:

-

Multi-component Reactions: One-pot syntheses involving three or more starting materials have streamlined the process, reducing waste and improving efficiency.

-

Transition-Metal Catalysis: Palladium, copper, and other transition metals catalyze various cross-coupling and C-H activation reactions, enabling the synthesis of highly functionalized pyrazole carboxylic acids.

-

Flow Chemistry: The use of continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and safer handling of hazardous reagents.[7]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many pyrazole-forming reactions.

Experimental Protocol: A Representative Modern Synthesis of a Pyrazole Carboxylic Acid Derivative

This protocol outlines a typical modern approach to the synthesis of a substituted pyrazole-3-carboxylic acid ester, a common precursor to the free acid.

Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Preparation of the 1,3-dicarbonyl intermediate: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add 13.0 g of ethyl acetate followed by the dropwise addition of 12.0 g of ethyl benzoate with stirring.

-

Reaction initiation: Gently warm the mixture on a water bath for 30 minutes to initiate the reaction. Once the reaction starts, remove the heat source and allow the reaction to proceed at room temperature for 4 hours.

-

Workup of the intermediate: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute acetic acid. Extract the resulting oily layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl benzoylpyruvate.

-

Pyrazole formation: Dissolve the crude ethyl benzoylpyruvate in 50 mL of glacial acetic acid. Add 5.4 g of hydrazine hydrate dropwise with stirring.

-

Cyclization and isolation: Reflux the mixture for 2 hours. After cooling, pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from ethanol to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis to the carboxylic acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

The Rise of a Pharmacophore: Pyrazole Carboxylic Acids in Drug Discovery

The true value of pyrazole carboxylic acids became profoundly evident with the advent of modern drug discovery. The carboxylic acid group serves as a critical interaction point with biological targets, often forming key hydrogen bonds or salt bridges within receptor binding pockets. Furthermore, it provides a convenient handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Table 1: Prominent Pyrazole Carboxylic Acid-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) inverse agonist |

| Darifenacin | Overactive Bladder | M3 muscarinic receptor antagonist |

| Fevipiprant | Asthma | Prostaglandin D2 receptor 2 (DP2) antagonist |

Beyond the Pill: Applications in Agrochemicals and Materials Science

The utility of the pyrazole carboxylic acid scaffold is not confined to the pharmaceutical industry. In agriculture, these compounds are integral to the development of potent and selective herbicides, fungicides, and insecticides. The carboxylic acid moiety can be crucial for modulating the compound's uptake and translocation within the plant or insect.